molecular formula C6H6O2 B083670 1-(Furan-3-yl)ethanone CAS No. 14313-09-8

1-(Furan-3-yl)ethanone

Cat. No. B083670
CAS RN: 14313-09-8
M. Wt: 110.11 g/mol
InChI Key: GCCKHXWBNPBUOD-UHFFFAOYSA-N
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Description

Furans, including "1-(Furan-3-yl)ethanone", are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. These compounds play a crucial role in the synthesis of various chemicals, pharmaceuticals, and materials due to their unique chemical properties and reactivity (Zhang & Zhang, 2022).

Synthesis Analysis

The synthesis of furans, and by extension potentially "1-(Furan-3-yl)ethanone", involves several methods, including the catalytic transformation of biomass-derived furfurals. This process is significant in utilizing renewable resources to produce furan derivatives, which are key intermediates in chemical synthesis (Dutta & Bhat, 2021).

Molecular Structure Analysis

Furans possess a planar structure with conjugated π-electrons across the ring, contributing to their chemical reactivity. The molecular structure of "1-(Furan-3-yl)ethanone" would include a ketone functional group, affecting its reactivity and physical properties.

Chemical Reactions and Properties

Furans undergo a variety of chemical reactions, including Diels-Alder cycloadditions, which are crucial for synthesizing complex organic molecules. The reactivity of furans with different nucleophiles and electrophiles allows for a broad range of chemical transformations (Galkin & Ananikov, 2021).

Scientific Research Applications

  • Synthesis of Polyheterocyclic Ethanones : A study demonstrated the photoinduced direct oxidative annulation of compounds including 1-aryl-2-(furan-2-yl)butane-1,3-diones, leading to the synthesis of highly functionalized polyheterocyclic 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones. This process does not require transition metals and oxidants, indicating its potential in organic synthesis (Jin Zhang et al., 2017).

  • Antibacterial Applications : Research on novel synthesized pyrazole derivatives that include 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone showed antimicrobial susceptibility against Staphylococcus aureus and Escherichia coli. This highlights its potential in developing new antibacterial agents (A. B. S. Khumar et al., 2018).

  • VRV-PL-8a and H+/K+ ATPase Inhibitors : A series of furan derivatised benzothiazepine analogues, starting from 1-(furan-2-yl)ethanone, showed promise as VRV-PL-8a and H+/K+ ATPase inhibitors. This finding suggests potential applications in treating inflammatory disorders (D. M. Lokeshwari et al., 2017).

  • Antitubercular Agents : The compound has been utilized in the synthesis of antitubercular agents. Specifically, a series of 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone derivatives were synthesized and showed notable antitubercular activity (D. Bhoot et al., 2011).

  • Vibrational Analysis : A study using Density Functional Theory (DFT) calculations explored the molecular geometry and vibrational analysis of 1-(2, 5-dimethyl-furan-3-yl)-ethanone, which aids in understanding the physical and chemical properties of such compounds (K. Srikanth et al., 2019).

properties

IUPAC Name

1-(furan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-5(7)6-2-3-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCKHXWBNPBUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-3-yl)ethanone

CAS RN

14313-09-8
Record name 1-(furan-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Liu, B Cai, Y Li, H Song, R Huang… - Journal of agricultural …, 2007 - ACS Publications
A series of novel cyanoacrylates containing furan or tetrahydrofuran moieties were synthesized, and their structures were characterized by 1 H NMR, elemental analysis, and single-…
Number of citations: 57 pubs.acs.org
HA Swarup, Kemparajegowda, K Mantelingu… - …, 2018 - Wiley Online Library
An interesting approach for synthesis of disubstituted‐1,2,3‐(NH) triazoles from easily available raw materials and reagents like substituted acetophenones, iodine, DMSO and NaN 3 …
S Ganesamoorthy, P Jerome, K Shanmugasundaram… - RSC Advances, 2014 - pubs.rsc.org
[Ru(acac)2(CH3CN)2] was synthesized from [Ru(acac)3] by refluxing it with zinc powder in ethanol–acetonitrile mixture. The prepared catalyst was characterized by FT-IR, 1H and 13C …
Number of citations: 19 pubs.rsc.org
AC Beynen - researchgate.net
Furosine may form during the Maillard/browning reactions between sugars and amino acids in foods that undergo heat treatment. Published data on furosine contents in dog and cat …
Number of citations: 0 www.researchgate.net
GS Reddy, M Pal - Current Medicinal Chemistry, 2021 - ingentaconnect.com
Background: The indole framework is considered as one of the privileged structures in the area of medicinal chemistry and drug discovery because compounds containing this …
Number of citations: 29 www.ingentaconnect.com
Y Saito, S Matsuo, S Sutoyo, M Tori - Helvetica Chimica Acta, 2011 - Wiley Online Library
Nine new norlabdane diterpenoids were isolated from the leaves of Austroeupatorium inulifolium collected in Indonesia. All of them have an acyl‐furan unit connected to C(11), and …
Number of citations: 15 onlinelibrary.wiley.com
S Arns, L Barriault - The Journal of Organic Chemistry, 2006 - ACS Publications
… 29: 2-(tert-Butyl-dimethylsilanyloxy)-1-furan-3-yl-ethanone. To a solution of freshly prepared 3-bromofuran (3.90 mL, 43.1 mmol) in THF (150 mL) cooled at −78 C was added t BuLi (…
Number of citations: 27 pubs.acs.org

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